3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid
Description
3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid is a thienopyrimidine derivative with a propionic acid side chain. Its molecular formula is C₁₂H₁₅N₃O₂S, molecular weight 265.34 g/mol, and CAS number 876900-00-4 . The compound is synthesized via hydrazine hydrate treatment of 2-acetylamino-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester under heating, yielding approximately 61.6% . It serves as a precursor for generating 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one through nitrosation reactions (71% yield) .
Functionally, this compound is a potent inhibitor of protein kinase CK2, exhibiting an IC₅₀ of 0.1 µM and Ki of 40 nM . Its binding to CK2 involves three hydrogen bonds in the ATP-binding site and hydrophobic interactions with residues like Leu45 and Val116 . This activity is critical in cancer research, as CK2 dysregulation is linked to tumor progression.
Properties
IUPAC Name |
3-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-6-7(2)18-12-10(6)11(14-8(3)15-12)13-5-4-9(16)17/h4-5H2,1-3H3,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVLJVEROQAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NCCC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and reagents may vary based on cost and availability.
Chemical Reactions Analysis
Types of Reactions
3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Catalog Number | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|---|
| 3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid | 019460 | C₁₂H₁₅N₃O₂S | 265.34 | 876900-00-4 | Propionic acid, 2,5,6-trimethyl |
| 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid | 019458 | C₁₁H₁₃N₃O₂S | 251.31 | 955966-34-4 | Propionic acid, 5,6-dimethyl |
| 2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid | 019459 | C₁₂H₁₅N₃O₂S | 265.34 | 1008211-84-4 | Propionic acid, 2,5,6-trimethyl |
| 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid | – | C₁₃H₁₇N₃O₂S | 279.36 | 1008005-95-5 | Butyric acid, 5,6-dimethyl, β-methyl |
Key Observations :
- Positional Methylation: The addition of a methyl group at position 2 (compare 019458 vs. This substitution may enhance hydrophobic interactions in kinase binding .
Functional Comparisons: Kinase Inhibition and Selectivity
Table 2: Kinase Inhibition Profiles of Selected Thienopyrimidines
| Compound | Target Kinase | IC₅₀ (µM) | Selectivity Notes |
|---|---|---|---|
| This compound | CK2 | 0.1 | High selectivity over ASK1, JNK3, FGFR1, Met |
| TTP22 (sulfanyl-propionic acid derivative) | CK2 | 0.1 | Inhibits Aurora A (23% residual activity at 10 µM) |
| 2,5,6-Trimethyl derivatives (generic) | VEGFR-2, FLT3 | ~1–5 | Broad-spectrum kinase inhibition |
Key Findings :
- Amino vs. Sulfanyl Linkers: The target compound and TTP22 share similar CK2 inhibition (IC₅₀ = 0.1 µM), but TTP22’s sulfanyl group confers residual activity against Aurora A, absent in the amino-linked analogue .
- Methylation Impact : 2,5,6-Trimethyl substitution (vs. 5,6-dimethyl) enhances CK2 binding via van der Waals interactions with Val53 and Ile174 .
Therapeutic Potential and Patent Landscape
- Cancer Therapy: Derivatives like 2-[[5-[(4-hydroxy-3-chloro-2-methyl)-phenyl]-thieno[2,3-d]pyrimidin-4-yl]oxy]-3-(2-methoxybenzene)propanoic acid (patented in 2024) inhibit MCL-1 and BCL-2, expanding applications beyond CK2-targeted therapies .
- Synthetic Accessibility: The target compound’s synthesis yield (61.6%) is comparable to intermediates like 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide, which requires bromination for further functionalization .
Biological Activity
3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anti-inflammatory properties, cytotoxicity, and immunomodulatory effects.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological activities.
Anti-inflammatory Effects
Recent studies have highlighted the compound's anti-inflammatory properties. In vitro tests using peripheral blood mononuclear cells (PBMCs) demonstrated that at concentrations of 50 µg/mL and above, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IFN-γ. For instance:
- TNF-α Production : The compound decreased TNF-α levels by approximately 44–60% at high doses .
- IFN-γ Release : A reduction in IFN-γ levels by about 44–79% was also observed .
These findings suggest that this compound may serve as a potent anti-inflammatory agent.
Cytotoxicity and Antiproliferative Activity
The cytotoxic effects of the compound were evaluated in various cancer cell lines. The results indicated that the compound exhibited low toxicity with cell viability remaining above 90% in treated cultures. Specifically:
- At the highest tested concentration (100 µg/mL), the compound inhibited cell proliferation by about 25% .
This antiproliferative activity suggests potential applications in cancer therapy.
Immunomodulatory Effects
The compound demonstrated immunomodulatory effects by altering cytokine profiles in PBMC cultures. It was shown to enhance IL-10 production at lower doses while inhibiting pro-inflammatory cytokines at higher concentrations. This dual action could provide therapeutic benefits in managing chronic inflammatory conditions .
Data Summary
| Biological Activity | Observed Effect | Concentration |
|---|---|---|
| TNF-α Inhibition | Decreased by 44–60% | ≥50 µg/mL |
| IFN-γ Inhibition | Decreased by 44–79% | High doses |
| Cell Viability | >90% viable | Up to 100 µg/mL |
| IL-10 Enhancement | Increased production | Low doses |
Case Studies
- Inflammatory Disease Model : In a study involving LPS-stimulated PBMCs, treatment with the compound resulted in significant modulation of cytokine release profiles, indicating its potential use in treating inflammatory diseases .
- Cancer Cell Lines : In vitro assays on various cancer cell lines showed that the compound can inhibit cell growth without significant toxicity, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What are the primary synthetic routes for 3-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid, and how can yield and purity be optimized?
The synthesis typically involves cyclocondensation of 2-acetylamino-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester with hydrazine hydrate under reflux conditions, yielding the thieno[2,3-d]pyrimidin-4(3H)-one intermediate (61.6% yield) . Subsequent functionalization with propionic acid derivatives introduces the amino-propionic acid moiety. Optimizing reaction time (e.g., 24 hours), solvent choice (e.g., aqueous acetic acid), and stoichiometric ratios can enhance purity and reduce by-products. Post-synthetic purification via column chromatography or recrystallization is critical .
Q. What structural features of this compound contribute to its biological activity?
The thieno[2,3-d]pyrimidine core provides a planar aromatic system for π-π stacking interactions, while the 2,5,6-trimethyl groups enhance lipophilicity and target binding. The propionic acid side chain introduces hydrogen-bonding capability, critical for interactions with kinase active sites (e.g., Lys68 and Asp175 in CK2) . Substituent positioning (e.g., methyl groups) also influences steric compatibility with hydrophobic binding pockets .
Q. Which protein kinases are inhibited by this compound, and what are the reported IC₅₀ values?
The compound exhibits potent inhibition of protein kinase CK2 (IC₅₀ = 0.1 µM, Ki = 40 nM) due to hydrogen bonding with Val116 and hydrophobic interactions with Leu45, Val53, and Ile174 . Selectivity studies against kinases like Aurora A (23% residual activity at 10 µM) highlight its specificity for CK2 .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for CK2 over off-target kinases like Aurora A?
Rational design should focus on:
- Hydrophobic region optimization : Introducing bulkier substituents at the 5-position of the thieno[2,3-d]pyrimidine core to exploit CK2’s larger hydrophobic pocket (e.g., 4-ethoxyphenyl derivatives improve selectivity) .
- Side-chain engineering : Replacing propionic acid with bioisosteres (e.g., sulfonic acid) to modulate hydrogen-bonding patterns without compromising solubility .
- Docking-guided mutagenesis : Validate modifications using molecular dynamics simulations to predict clashes with Aurora A’s active site .
Q. How should researchers address contradictions between in silico docking predictions and in vitro activity data?
Case Example: Spiro-fused thieno[2,3-d]pyrimidines showed high docking scores but low kinase inhibition due to unfavorable rearrangements under assay conditions . Methodological Recommendations :
- Validate docking poses with X-ray crystallography or cryo-EM to confirm binding modes.
- Perform stability assays (e.g., thermal shift) to detect structural rearrangements.
- Use orthogonal in vitro assays (e.g., ATPase activity, fluorescence polarization) to cross-verify inhibition .
Q. What strategies are effective for improving antimicrobial activity against Pseudomonas aeruginosa?
Derivatization with pyridyl amides at the 4-position of the thieno[2,3-d]pyrimidine scaffold enhances TrmD enzyme inhibition (a P. aeruginosa target). Key steps include:
- Coupling reactions : Use peptide coupling agents (e.g., HATU/DIPEA) to attach 2-amino-6-methylpyridine, improving target affinity .
- Bioavailability optimization : Introduce zwitterionic properties via carboxylate-pyridinium salt formation to enhance membrane penetration .
Experimental Design and Data Analysis
Q. How should researchers design assays to evaluate kinase inhibition while minimizing false positives?
- Kinase panel screening : Test against a panel of ≥10 kinases (e.g., CK2, Aurora A, FGFR1) to assess selectivity .
- ATP-competitive assays : Use ADP-Glo™ or radiometric assays to confirm ATP-binding site competition.
- Counter-screening : Include non-kinase targets (e.g., phosphatases) to rule out nonspecific inhibition .
Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?
- NMR/LC-MS : Confirm regiochemistry of methyl groups and propionic acid attachment .
- X-ray crystallography : Resolve ambiguity in stereochemistry for chiral derivatives.
- HPLC-PDA : Monitor purity (>95%) and detect by-products (e.g., hydrolyzed intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
